molecular formula C8H6BrN3 B2731598 7-Bromo-1,5-naphthyridin-3-amine CAS No. 1958063-17-6

7-Bromo-1,5-naphthyridin-3-amine

Cat. No.: B2731598
CAS No.: 1958063-17-6
M. Wt: 224.061
InChI Key: UUUFOHPAGLDYLC-UHFFFAOYSA-N
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Description

7-Bromo-1,5-naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 3rd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,5-naphthyridin-3-amine typically involves the bromination of 1,5-naphthyridine derivatives. One common method includes the reaction of 3-amino-1,5-naphthyridine with bromine in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 7th position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,5-naphthyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthyridines, naphthyridine oxides, and naphthyridine amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Bromo-1,5-naphthyridin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: The parent compound without the bromine and amine groups.

    7-Chloro-1,5-naphthyridin-3-amine: Similar structure with a chlorine atom instead of bromine.

    3-Amino-1,5-naphthyridine: Lacks the bromine atom at the 7th position.

Uniqueness

7-Bromo-1,5-naphthyridin-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its ability to participate in substitution reactions, while the amine group contributes to its potential biological activities .

Properties

IUPAC Name

7-bromo-1,5-naphthyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUFOHPAGLDYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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